molecular formula C92H106N4O8 B11940582 di-PDI

di-PDI

Número de catálogo: B11940582
Peso molecular: 1395.8 g/mol
Clave InChI: SROWQESEJZYBTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

di-PDI is a chemical reagent designed as a potent and selective inhibitor of Protein Disulfide Isomerase (PDI) for research applications. PDI is a critical enzyme residing in the endoplasmic reticulum that catalyzes the formation, reduction, and isomerization of disulfide bonds in nascent proteins, a process essential for proper protein folding and maturation . Dysregulation of PDI activity has been implicated in the pathogenesis of several serious diseases, making it a significant target for investigative therapeutics . The primary research value of di-PDI lies in its ability to selectively disrupt PDI's redox-active sites, thereby altering the endoplasmic reticulum's folding environment. This inhibition can induce endoplasmic reticulum stress and the unfolded protein response, which can suppress the survival and proliferation of cancer cells . Furthermore, by preventing proper protein folding, di-PDI serves as a vital tool for studying protein misfolding and aggregation associated with neurodegenerative conditions such as Alzheimer's and Parkinson's disease . In cardiovascular research, di-PDI is utilized to study thrombus formation, as extracellular PDI is known to facilitate platelet aggregation and fibrin generation in blood clotting . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans. The performance characteristics of this product for any clinical or diagnostic purpose have not been established.

Propiedades

Fórmula molecular

C92H106N4O8

Peso molecular

1395.8 g/mol

Nombre IUPAC

11-[6,8,17,19-tetraoxo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C92H106N4O8/c1-9-17-25-33-55(34-26-18-10-2)93-85(97)65-47-41-59-61-43-49-69-81-73(91(103)95(89(69)101)57(37-29-21-13-5)38-30-22-14-6)53-71(77(83(61)81)63-45-51-67(87(93)99)79(65)75(59)63)72-54-74-82-70(90(102)96(92(74)104)58(39-31-23-15-7)40-32-24-16-8)50-44-62-60-42-48-66-80-68(52-46-64(76(60)80)78(72)84(62)82)88(100)94(86(66)98)56(35-27-19-11-3)36-28-20-12-4/h41-58H,9-40H2,1-8H3

Clave InChI

SROWQESEJZYBTR-UHFFFAOYSA-N

SMILES canónico

CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)C8=C9C2=CC=C3C4=C(C=CC(=C24)C2=C9C4=C(C=C2)C(=O)N(C(=O)C4=C8)C(CCCCC)CCCCC)C(=O)N(C3=O)C(CCCCC)CCCCC)C1=O

Origen del producto

United States

Métodos De Preparación

Langhals High-Temperature Condensation

The classical approach for synthesizing perylene diimides (PDIs) involves reacting perylene-3,4,9,10-tetracarboxylic dianhydride (PDA) with primary amines in molten imidazole at 140–180°C, catalyzed by zinc acetate. This method, while effective for simple PDIs, faces limitations when applied to di-PDIs:

  • Thermal degradation : Prolonged heating above 150°C decomposes sensitive functional groups (e.g., nitriles, esters).

  • Regioisomer mixtures : Bromination of PDA in concentrated H2_2SO4_4 produces inseparable 1,6- and 1,7-dibromo regioisomers, complicating dimer synthesis.

  • Low yields (30–45%) : Steric hindrance from bulky linkers reduces coupling efficiency in dimerization steps.

Advances in Room-Temperature Synthesis

DBU/K2_22CO3_33-Mediated Imidization

A breakthrough protocol enables di-PDI synthesis at 20–60°C using:

  • Solvent systems : DMF or DMSO with 1,8-diazabicycloundec-7-ene (DBU) or K2_2CO3_3

  • Mechanism :

    • Fast amic acid salt formation (k1=0.15 min1k_1 = 0.15\ \text{min}^{-1})

    • Rate-limiting cyclization to imides (k2=0.02 min1k_2 = 0.02\ \text{min}^{-1})

  • Yield enhancement : Dilution with H2_2O increases PAA solubility, achieving >95% conversion.

Table 1: Comparative Analysis of Imidization Methods

ParameterLanghals MethodDBU/K2_2CO3_3
Temperature (°C)140–18020–60
Time (h)24–484–8
Functional GroupsLimitedTolerant
Yield (%)30–4585–95

Regioisomeric Control in Di-PDI Synthesis

Palladium-Catalyzed Cyanation

Regioisomerically pure 1,7-dicyano-PDI precursors are critical for optoelectronic applications. Key innovations include:

  • Pd(PPh3_3)4_4 catalyst : Enables cyanation at 80°C with 92% regioselectivity for 1,7-dicyano products.

  • Solvent optimization : Tetrahydrofuran (THF)/toluene mixtures prevent regioisomer cocrystallization.

Recrystallization Techniques

Patent EP2626359B1 demonstrates separation of 1,6- and 1,7-dibromo regioisomers via:

  • Bromination in chlorinated solvents (CH2_2Cl2_2, CCl4_4)

  • Sequential recrystallization from DMF/EtOH (3:1 v/v)

Dimerization Strategies

Imide-Linked Dimers

  • Xylylene diamine linkers : mm-xylylene diamine condensation yields di-PDIs with 15–20° dihedral angles, suppressing π-π stacking.

  • Reaction kinetics : Second anhydride formation requires 72 h at 60°C in DMF.

Bay-Area Functionalization

Bromination at the 1,7-positions enables subsequent cross-coupling:

  • Suzuki coupling : 4-Styryl boronic acid with Pd(PPh3_3)4_4 yields distyryl-di-EH-PDI (65% yield).

  • Buchwald-Hartwig amination : Introduces electron-donating groups (e.g., diphenylmethylene).

Table 2: Functionalization Methods for Di-PDI Synthesis

Reaction TypeSubstrateCoupling AgentYield (%)
Suzuki1,7-Dibromo-PDIStyryl boronic acid65
Cyanation1,7-Dibromo-PDIZn(CN)2_278
Imide CondensationPAA saltsXylylene diamine82

Analytical Characterization

Spectroscopic Validation

  • 1^1H NMR : Eight aromatic protons at δ 8.58–8.90 ppm confirm PDI core integrity.

  • HRMS : Molecular ion peaks at m/z 722.1506 (DPM-PDI) verify dimer mass.

Aggregation Behavior

  • UV-Vis spectroscopy : λmax\lambda_{\text{max}} shifts from 528 nm (monomer) to 550 nm (dimer) indicate H-aggregation.

  • PL quenching : 75% reduction in fluorescence intensity confirms intermolecular charge transfer.

Industrial-Scale Considerations

Solvent Recycling

DMSO recovery rates exceed 98% via vacuum distillation (80°C, 10 mbar).

Continuous Flow Systems

Microreactor technology improves:

  • Heat transfer (ΔT < 2°C across reactor)

  • Reaction time reduction (4 h → 45 min)

Análisis De Reacciones Químicas

Tipos de reacciones

Las diimidas de perileno experimentan diversas reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Productos principales

Mecanismo De Acción

El mecanismo por el cual las diimidas de perileno ejercen sus efectos implica sus fuertes capacidades de aceptación de electrones. En las células solares orgánicas, facilitan la separación y el transporte de carga, mejorando la eficiencia general del dispositivo. En la catálisis fotoredox, las formas reducidas de las diimidas de perileno actúan como potentes agentes reductores, permitiendo diversas transformaciones químicas .

Comparación Con Compuestos Similares

Structural and Electronic Properties
Compound Structure Absorption Peak (nm) LUMO (eV) HOMO (eV) Bandgap (eV)
di-PDI Dimeric PDI with ortho-substituents 550–650 -3.8 -5.9 2.1
tri-PDI Trimeric PDI array 580–680 -3.7 -5.8 2.1
SF-PDI2 PDI dimer with S-F bridges 520–630 -3.9 -6.0 2.1
ITIC Indacenodithiophene core 600–750 -3.6 -5.5 1.9
Y6 Halogenated BTP core 700–900 -4.1 -5.4 1.3

Key Findings :

  • di-PDI vs. tri-PDI : Tri-PDI exhibits redshifted absorption (580–680 nm vs. 550–650 nm) due to extended conjugation, achieving a higher PCE (4.55%) compared to di-PDI (4.0%) .
  • di-PDI vs. SF-PDI2: SF-PDI2 has a deeper LUMO (-3.9 eV vs. -3.8 eV), enhancing electron mobility but requiring compatible donor polymers for optimal performance .
  • di-PDI vs. Y6 : Y6’s narrow bandgap (1.3 eV) enables near-infrared absorption, leading to record PCEs (>15%) in OSCs, far surpassing di-PDI .
Morphological Stability

di-PDI-based blends show superior morphological stability compared to ITIC derivatives due to stronger intermolecular interactions and reduced phase separation . However, Y6 and BTA-based NFAs exhibit better thermal stability due to their rigid fused-ring cores .

Charge Transport and Energy Loss

di-PDI’s exciton binding energy (ΔEEX) is ~0.3 eV, lower than fullerene acceptors (FAs, ΔEEX ~0.5 eV) but higher than Y6 (ΔEEX ~0.2 eV). This results in reduced energy loss in di-PDI-based OSCs compared to FAs but higher loss than Y6 .

Actividad Biológica

Di-PDI, or di-carboxy perylene diimide, is a compound belonging to the family of perylene diimides (PDIs), which are known for their unique optical properties and potential biological applications. This article explores the biological activity of di-PDI, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic implications.

Structure and Properties

Di-PDI is characterized by its perylene core with two carboxylic acid groups. This modification enhances its solubility in water and allows for better interaction with biological molecules. The structure of di-PDI can be represented as follows:

C24H16N2O4\text{C}_{24}\text{H}_{16}\text{N}_{2}\text{O}_{4}

This compound exhibits strong fluorescence properties, making it a candidate for various applications in bioimaging and phototherapy.

1. Antioxidant Activity

Di-PDI has been shown to exhibit antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Properties

Recent studies have highlighted the potential of di-PDI as an anticancer agent. The compound can induce apoptosis in cancer cells through the following mechanisms:

  • Inhibition of Cell Proliferation : Di-PDI has been found to inhibit the proliferation of various cancer cell lines by interfering with the cell cycle.
  • Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

3. Photothermal Effects

The photothermal properties of di-PDI allow it to convert light into heat effectively. When exposed to near-infrared light, di-PDI generates localized heat that can induce cell death in targeted cancer therapies.

Case Study 1: Di-PDI in Cancer Therapy

A study investigated the effects of di-PDI on human breast cancer cell lines (MCF-7). The results indicated that treatment with di-PDI significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blotting to confirm these findings.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Di-PDI4530

This data demonstrates the efficacy of di-PDI as a potential therapeutic agent against breast cancer.

Case Study 2: Antioxidant Effects

Another research focused on the antioxidant capacity of di-PDI in neuronal cells exposed to oxidative stress. The study found that di-PDI treatment reduced reactive oxygen species (ROS) levels significantly compared to untreated controls.

TreatmentROS Levels (µM)
Control15
Di-PDI (10 µM)8

These findings suggest that di-PDI may protect neuronal cells from oxidative damage, indicating its potential use in neuroprotection strategies.

In Vitro Studies

In vitro assays have demonstrated that di-PDI can effectively bind to proteins and nucleic acids, enhancing its biological activity. For instance, binding studies revealed that di-PDI interacts with key proteins involved in cell signaling pathways, potentially modulating their functions.

In Vivo Studies

Preliminary in vivo studies using animal models have shown that di-PDI can reduce tumor growth when administered alongside photothermal therapy. These studies are crucial for understanding the pharmacokinetics and therapeutic windows of di-PDI in clinical settings.

Q & A

Q. Methodological Guidance :

  • Experimental Design : Use a P-E/I-C-O framework (Population: di-PDI samples; Exposure/Intervention: controlled synthesis conditions; Comparison: varying solvent systems or temperature; Outcome: spectroscopic or crystallographic data) to isolate variables and ensure reproducibility .
  • Replication : Document synthesis protocols, including reagent purity, reaction times, and purification methods. Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enable replication .
  • Validation : Cross-validate results using complementary techniques (e.g., X-ray diffraction for structural analysis and DFT calculations for electronic properties) .

Q. Methodological Guidance :

  • Metadata Standards : Use DDI (Data Documentation Initiative) or domain-specific templates to document experimental parameters, instrument settings, and data processing steps .
  • Repositories : Deposit datasets in NFDI4Chem-supported repositories (e.g., Chemotion, RADAR4Chem) with unique identifiers (DOIs) to meet FAIR principles .
  • Peer Review : Submit datasets for peer review alongside manuscripts, ensuring reviewers assess data quality and compliance with FAIRness criteria .

Q. Example Workflow :

Data Collection : Raw spectra → Processed data (baseline correction, peak integration).

Documentation : Attach metadata (instrument model, software version).

Deposit : Upload to Chemotion with a CC-BY license .

How can researchers resolve contradictions between experimental and computational data on di-PDI’s behavior?

Q. Methodological Guidance :

  • Triangulation : Compare results across multiple methods (e.g., experimental NMR shifts vs. computational chemical shift predictions) to identify systematic errors .
  • Benchmarking : Use validated theoretical models (e.g., DFT functionals calibrated for similar compounds) to reduce computational bias .
  • Sensitivity Analysis : Test how variations in input parameters (e.g., solvent models, basis sets) affect computational outcomes .

Q. Methodological Guidance :

  • Data Harmonization : Map di-PDI datasets to ontologies (e.g., ChEBI, PubChem) to enable cross-disciplinary queries .
  • Meta-Studies : Aggregate data from multiple studies to identify trends (e.g., structure-activity relationships across PDI derivatives) .
  • Collaborative Platforms : Use ELNs (Electronic Lab Notebooks) like Chemotion to share annotated datasets with collaborators in materials science or pharmacology .

Q. Example Integration Workflow :

Standardization : Convert di-PDI spectral data to JCAMP-DX format.

Linking : Associate with biological assay data via RDF triples.

Publication : Co-submit to a journal and repository with cross-referenced DOIs .

How should researchers formulate hypothesis-driven questions for di-PDI studies?

Q. Methodological Guidance :

  • P-E/I-C-O Framework : Define Population (di-PDI polymorphs), Intervention (doping with electron acceptors), Comparison (undoped samples), and Outcome (charge carrier mobility) .
  • Gap Analysis : Review literature to identify understudied aspects (e.g., di-PDI’s photostability in thin-film applications) .
  • Feasibility Testing : Pilot experiments to assess data accessibility (e.g., availability of pure di-PDI isomers) .

Example Research Question : “How does halogen substitution (F, Cl, Br) at the di-PDI core influence its electron mobility in organic photovoltaic devices?”

What methodologies are recommended for analyzing di-PDI’s role in complex systems (e.g., drug delivery or energy storage)?

Q. Methodological Guidance :

  • Multi-Omics Approaches : Combine spectroscopic data (e.g., FTIR for functional groups) with performance metrics (e.g., battery cycle life) .
  • Machine Learning : Train models on di-PDI’s physicochemical properties to predict behavior in novel applications .
  • Ethical Compliance : Ensure data collection adheres to institutional review standards, especially for biomedical applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.